Cas no 2458811-14-6 ((3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine)

(3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Phenazinamine,5-dihydro-N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino]-
- HMS2093J10
- NSC759283
- EN300-21680301
- B 663 (Pharmaceutical)
- DB00845
- BDBM50318909
- SMR004701474
- CLOFAZIMINE [USP IMPURITY]
- Phenazine,10-dihydro-2-(isopropylimino)-
- COLFAZIMINE [VANDF]
- N,5-bis(4-chlorophenyl)-3-propan-2-ylimino-phenazin-2-amine
- HMS3713K13
- HY-B1046
- N,5-Bis(4-chlorophenyl)-3-([1-methylethyl]imino)-3,5-dihydro-2-phenazinamine #
- CLOFAZIMINE [WHO-IP]
- BPBio1_000585
- CLOFAZIMINE [USAN]
- GTPL9184
- HMS2096K13
- NC00409
- SPBio_002452
- Clofazimine (JAN/USP/INN)
- KS-1412
- SCHEMBL26757
- CLOFAZIMINE [VANDF]
- CHEBI:3749
- NCGC00016600-04
- MLS006010789
- 3-(p-Chloranilino)-10-(p-chlorophenyl)-2,10-dihydro-2-(isopropylimino)phenazine
- N,5-bis(4-chlorophenyl)-3-propan-2-ylimino-2-phenazinamine
- NCGC00016600-09
- UNII-D959AE5USF
- BRD-K56614220-001-10-9
- NCGC00179529-01
- 3-(p-Chloranilino)-10-(p-chlorphenyl)-2,10-dihydro-2-(isopropylimino)-phenazin
- 2-Phenazinamine, 3,5-dihydro-N,5-bis(4-chlorophenyl)-3-((1-methylethyl)imino)-
- B 663, pharmaceutical
- CHEMBL1083384
- 2030-63-9
- (3E)-N,5-bis(4-chlorophenyl)-3-isopropylimino-phenazin-2-amine
- N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine
- 3-(p-Chloranilino)-10-(p-chlorophenyl)-2,10-dihydro-2-(isopropylimino)-phenazine
- HMS2052B05
- SR-05000001807-2
- CLOFAZIMINE [WHO-DD]
- SCHEMBL5663361
- Phenazine, 2,10-dihydro-3-(p-chloroanilino)-10-(p-chlorophenyl)-2-(isopropylimino)-
- BDBM50378783
- SBI-0206865.P001
- N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine
- B. 663
- CLOFAZIMINE [ORANGE BOOK]
- BCP07792
- G-30320
- CHEMBL1292
- B-663
- Clofazimina [INN-Spanish]
- NSC-759283
- HMS1569K13
- Lamprene (TN)
- B 663
- NCGC00016600-05
- EINECS 217-980-2
- clofazimine
- Lampren
- Prestwick1_000376
- 2-p-Chloranilino-5-p-chlorphenyl-3,5-dihydro-3-isopropylimino-phenazin
- CLOFAZIMINUM [WHO-IP LATIN]
- Clofazimine for system suitability, European Pharmacopoeia (EP) Reference Standard
- Clofazimine, European Pharmacopoeia (EP) Reference Standard
- CLOFAZIMINE [MI]
- CLOFAZIMINE [JAN]
- CLOFAZIMINE [USP MONOGRAPH]
- 2-Phenazinamine,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-
- SR-01000000259-6
- 2-Phenazinamine, N,5-bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-
- NCGC00016600-01
- CCG-269477
- SMR000058704
- SR-01000000259
- MLS000028617
- CS-4567
- Tox21_110516
- NCGC00016600-08
- Chlofazimine
- N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine
- Prestwick2_000376
- NCGC00016600-02
- Lamprene
- SR-05000001807
- Z2037279473
- CLOFAZIMINE [INN]
- SMP2_000339
- CCG-101159
- NSC141046
- SW196840-4
- Clofaziminum [INN-Latin]
- s4107
- AMY22515
- Pharmakon1600-01505974
- CPD000058704
- CLOFAZIMINE [USP-RS]
- 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-
- N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-(isopropyliaino)phenazin-2-amine
- Phenazine,10-dihydro-3-(p-chloroanilino)-10-(p-chlorophenyl)-2-(isopropylimino)-
- MLS001424318
- FT-0657414
- (4-Chloro-phenyl)-[5-(4-chloro-phenyl)-3-isopropylimino-3,5-dihydro-phenazin-2-yl]-amine
- Clofazimina
- NCGC00016600-07
- G 30320
- 3-(p-Chloranilino)-10-(p-chlorphenyl)-2,10-dihydro-2-(isopropylimino)-phenazin [German]
- J-013203
- DTXCID302839
- A814428
- N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-2-phenazinamine
- Clofazimine [USAN:USP:INN:BAN]
- Clofazimine, United States Pharmacopeia (USP) Reference Standard
- 4-25-00-03033 (Beilstein Handbook Reference)
- EN300-267815
- N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-(isopropylimino)phenazin-2-amine
- (3E)-N,5-bis(4-chlorophenyl)-3-[(propan-2-yl)imino]-3,5-dihydrophenazin-2-amine
- BRN 0060420
- CLOFAZIMINE [MART.]
- BIDD:PXR0147
- BSPBio_000531
- KSC-27-052A
- SCHEMBL26758
- Clofaziminum
- N,5-bis(4-chlorophenyl)-3-[(propan-2-yl)imino]-3,5-dihydrophenazin-2-amine
- D959AE5USF
- HMS3370N05
- Phenazine, 3-(p-chloroanilino)-10-(p-chlorophenyl)-2,10-dihydro-2-(isopropylimino)-
- AKOS015896438
- MFCD00056793
- C2866
- (3Z)-N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino]-3,5-dihydrophenazin-2-amine
- MMV687800
- CAS-2030-63-9
- cid_2794
- 3-(p-Chloroanilino)-10-(p-chlorophenyl)-2,10-dihydro-2-(isopropylimino)phenazine
- NSC 141046
- KUC109573N
- Colfazimine
- DTXSID7022839
- B 663 (VAN)
- HMS2231B04
- (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine
- C06915
- CLOFAZIMINE [EP MONOGRAPH]
- HMS3652A16
- NSC-141046
- Clofazimine 100 microg/mL in Acetonitrile
- B663
- Riminophenazine
- Prestwick_685
- AKOS026749881
- 2-Phenazinamine, N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-
- D00278
- Q418611
- 2458811-14-6
- Prestwick3_000376
- WDQPAMHFFCXSNU-KRUMMXJUSA-N
- HMS3394B05
- NCGC00016600-03
- Prestwick0_000376
- SR-05000001807-1
- (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine
-
- インチ: 1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/b30-24+
- InChIKey: WDQPAMHFFCXSNU-BGABXYSRSA-N
- SMILES: ClC1C=CC(=CC=1)N1C2C=CC=CC=2N=C2C=C(/C(/C=C12)=N/C(C)C)NC1C=CC(=CC=1)Cl
計算された属性
- 精确分子量: 472.1221521g/mol
- 同位素质量: 472.1221521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 33
- 回転可能化学結合数: 4
- 複雑さ: 829
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 7.1
- トポロジー分子極性表面積: 40Ų
じっけんとくせい
- LogP: 7
(3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21680301-0.05g |
(3E)-N,5-bis(4-chlorophenyl)-3-[(propan-2-yl)imino]-3,5-dihydrophenazin-2-amine |
2458811-14-6 | 0.05g |
$148.0 | 2023-09-16 |
(3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amineに関する追加情報
Introduction to (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine (CAS No: 2458811-14-6)
The compound (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine with CAS number 2458811-14-6 is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is notable for its unique structural features and potential applications in drug development and advanced materials synthesis.
Recent studies have highlighted the importance of phenazin derivatives like this compound in designing novel therapeutic agents. The presence of chlorophenyl groups and a propan-2-yl imino substituent contributes to its distinct electronic and steric properties, making it a promising candidate for targeted drug delivery systems and antimicrobial agents. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could pave the way for innovative treatments in oncology and infectious diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has been particularly effective in achieving high yields and purity levels. This approach ensures that the compound maintains its structural integrity, which is crucial for its intended applications.
In terms of applications, this compound has shown potential in the development of optoelectronic materials due to its conjugated π-system. Its ability to absorb and emit light in specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its stability under various environmental conditions enhances its suitability for these applications.
Recent advancements in computational chemistry have allowed researchers to model the electronic properties of this compound with unprecedented accuracy. These studies have provided insights into its reactivity and selectivity, which are critical factors in determining its efficacy as a therapeutic agent or material component.
Furthermore, the compound's role in biomedical imaging has been explored due to its ability to act as a contrast agent under certain conditions. This property could revolutionize diagnostic techniques by enabling earlier detection of diseases such as cancer.
In conclusion, (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine (CAS No: 2458811-14-6) represents a cutting-edge advancement in chemical research with diverse applications across multiple disciplines. Its unique structure and versatile properties make it a valuable asset in both academic and industrial settings.
2458811-14-6 ((3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-yl)imino-3,5-dihydrophenazin-2-amine) Related Products
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 2413574-64-6(LpxC-IN-10)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)




